molecular formula C22H28N4O5 B2751116 1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}-4-(3,4,5-trimethoxybenzoyl)piperazine CAS No. 1903698-51-0

1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}-4-(3,4,5-trimethoxybenzoyl)piperazine

Cat. No.: B2751116
CAS No.: 1903698-51-0
M. Wt: 428.489
InChI Key: UCSOAVHUAGOUOF-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-a]pyridine core linked via a carbonyl group to a piperazine ring, which is further substituted with a 3,4,5-trimethoxybenzoyl moiety. The pyrazolo[1,5-a]pyridine scaffold is a bicyclic heterocycle known for its pharmacological relevance, particularly in kinase inhibition and antimicrobial applications . The 3,4,5-trimethoxybenzoyl group enhances lipophilicity and may influence metabolic stability, making this compound a candidate for drug discovery .

Properties

IUPAC Name

[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O5/c1-29-18-12-15(13-19(30-2)20(18)31-3)21(27)24-8-10-25(11-9-24)22(28)17-14-16-6-4-5-7-26(16)23-17/h12-14H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSOAVHUAGOUOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C(=O)C3=NN4CCCCC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}-4-(3,4,5-trimethoxybenzoyl)piperazine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput synthesis techniques and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}-4-(3,4,5-trimethoxybenzoyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyrazolo[1,5-a]pyridine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Structure

The compound features a unique chemical structure characterized by:

  • A pyrazolo[1,5-a]pyridine core.
  • A piperazine moiety.
  • A 3,4,5-trimethoxybenzoyl substituent.

This combination of heterocyclic structures imparts specific chemical properties that contribute to its biological activities.

Molecular Formula

The molecular formula for this compound is C17H20N4O4C_{17}H_{20}N_{4}O_{4}.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its application in drug development. These properties include solubility, stability, and lipophilicity, which influence the compound's bioavailability and pharmacokinetics.

Antitumor Activity

Research indicates that derivatives of pyrazolo compounds exhibit significant antitumor activity. For instance:

  • Mechanism : The compound may inhibit key enzymes involved in tumor growth and metastasis.
  • Case Study : A study demonstrated that similar pyrazolo derivatives effectively inhibited thymidine phosphorylase (TP), an enzyme linked to tumor progression .

Antiviral Properties

The compound has shown promise in antiviral applications:

  • Target Viruses : It has been explored for its inhibitory effects against viral enzymes related to hepatitis C virus (HCV).
  • Research Findings : Studies have indicated that pyrazolo derivatives can interfere with viral replication processes .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is noteworthy:

  • Biological Pathways : It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
  • Clinical Relevance : Pyrazolo compounds have been investigated for their ability to alleviate symptoms in conditions such as rheumatoid arthritis and other inflammatory diseases .

Central Nervous System Disorders

The compound's structural characteristics suggest potential applications in treating central nervous system disorders:

  • Target Conditions : Research has focused on its effects on psychosis, schizophrenia, and neurodegenerative diseases like Alzheimer's.
  • Mechanism of Action : The interaction with neurotransmitter systems highlights its therapeutic potential .

Mechanism of Action

The mechanism of action of 1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}-4-(3,4,5-trimethoxybenzoyl)piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Core Structural Variations

Pyrazolo[1,5-a]pyridine vs. Pyrazolo[1,5-a]pyrimidine Derivatives
Compounds like MK66 (5-(4-methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one) and MK63 (2-phenyl-5-(2,3,4,5-tetrafluorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one) replace the pyridine ring with pyrimidine, altering electronic properties and hydrogen-bonding capacity . This substitution can enhance binding affinity to targets like kinases or nucleic acids but may reduce solubility due to increased planarity.

Piperazine-Linked Analogs

  • BJ40180: 1-[3-(1H-pyrazol-1-yl)benzoyl]-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine (C₂₂H₂₄N₆O₂, MW 404.47) shares the pyrazolo[1,5-a]pyridine-piperazine backbone but substitutes the trimethoxy group with a 3-pyrazolylbenzoyl moiety.
  • Compound 4n: 2-Amino-3-[(E)-(4-hydroxyphenyl)diazenyl]-5-[4-(trifluoromethyl)phenyl]-5,6-dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one (C₁₉H₁₅F₃N₆O₂, MW 416.36) introduces a trifluoromethyl group, enhancing metabolic stability and electrophilic reactivity .

Substituent Effects

  • Trimethoxybenzoyl vs. Methoxyphenyl : The 3,4,5-trimethoxybenzoyl group in the target compound increases hydrophobicity compared to simpler methoxyphenyl substituents (e.g., 4b with a 2-methoxyphenyl group, C₁₈H₁₅N₇O₄, MW 393.36) . This may improve blood-brain barrier penetration but could complicate aqueous solubility.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Properties
Target Compound Pyrazolo[1,5-a]pyridine 3,4,5-Trimethoxybenzoyl (Inferred) (Inferred) High lipophilicity
BJ40180 Pyrazolo[1,5-a]pyridine 3-(1H-pyrazol-1-yl)benzoyl C₂₂H₂₄N₆O₂ 404.47 Improved permeability
MK66 Pyrazolo[1,5-a]pyrimidinone 4-Methoxyphenyl, Phenyl (Not Provided) Antimicrobial activity
4n Pyrazolo[1,5-a]pyrimidinone 4-Trifluoromethylphenyl C₁₉H₁₅F₃N₆O₂ 416.36 Enhanced metabolic stability
4q Pyrazolo[1,5-a]pyrimidinone 4-Nitrophenyl C₁₈H₁₅N₇O₄ 393.36 Electrophilic reactivity

Biological Activity

The compound 1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}-4-(3,4,5-trimethoxybenzoyl)piperazine is a derivative of pyrazolo[1,5-a]pyridine and piperazine that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a complex structure that combines a pyrazolo[1,5-a]pyridine moiety with a piperazine ring. The presence of the trimethoxybenzoyl group enhances its lipophilicity and may influence its interaction with biological targets.

Research indicates that compounds derived from pyrazolo[1,5-a]pyridine exhibit various biological activities, including:

  • Inhibition of Kinases : Many pyrazolo[1,5-a]pyridine derivatives are known to inhibit serine/threonine kinases. For instance, studies have shown that similar compounds demonstrate activity against glycogen synthase kinase 3β (GSK-3β) and cyclin-dependent kinases (CDKs), suggesting potential applications in cancer therapy .
  • Antiviral Activity : Pyrazolo[1,5-a]pyrimidin derivatives have been evaluated for their effectiveness against viral infections such as hepatitis C virus (HCV). These compounds showed potent inhibition of HCV NS5B RNA-dependent RNA polymerase .
  • Antitubercular Activity : Some related compounds have demonstrated significant activity against Mycobacterium tuberculosis, indicating potential use in treating tuberculosis. The mechanism appears to involve interference with mycolic acid biosynthesis .

Biological Activity Data

Here is a summary table showcasing the biological activities reported for similar compounds:

Compound NameBiological ActivityTargetReference
Pyrazolo[1,5-a]pyrimidin-7-oneInhibitor of HCV NS5BRNA polymerase
Pyrazolo[1,5-a]pyrimidin derivativesAntitubercularMycobacterium tuberculosis
4H-pyrazolo[1,5-a]pyridine analogsKinase inhibitionGSK-3β and CDK

Case Study 1: Antiviral Efficacy

A study focused on a series of pyrazolo[1,5-a]pyrimidin derivatives evaluated their antiviral efficacy against HCV. The results indicated that specific modifications to the pyrazolo structure significantly enhanced inhibitory potency. Compounds were screened using high-throughput methods revealing several candidates with IC50 values in the low micromolar range .

Case Study 2: Antitubercular Activity

Another investigation assessed the antitubercular activity of pyrazolo derivatives against M. tuberculosis. The study highlighted that certain structural features were critical for enhancing activity while maintaining low cytotoxicity to host cells. The best-performing compounds demonstrated significant efficacy in macrophage models .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications at specific positions on the pyrazolo ring can lead to substantial changes in biological activity. For example:

  • Substitution at the 3-position with electron-donating groups typically enhances kinase inhibition.
  • The introduction of bulky groups at the 4-position can improve selectivity against human kinases while maintaining potency against target pathogens .

Q & A

Q. What are the key structural features of this compound, and how do they influence its biological activity?

The compound combines a pyrazolo[1,5-a]pyridine core with a piperazine ring and 3,4,5-trimethoxybenzoyl substituent. The pyrazolo-pyridine core is known for π-π stacking interactions with biological targets, while the trimethoxybenzoyl group enhances lipophilicity and membrane permeability. The piperazine moiety contributes to solubility and enables hydrogen bonding with receptors, as seen in related compounds .

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized?

Synthesis typically involves:

  • Step 1 : Cyclization of pyrazolo-pyridine precursors (e.g., via condensation of hydrazine derivatives with carbonyl-containing intermediates under acidic conditions) .
  • Step 2 : Coupling the pyrazolo-pyridine core with the trimethoxybenzoyl-piperazine fragment using carbodiimide-based coupling agents (e.g., EDCI/HOBt) . Optimization tips:
  • Use polar aprotic solvents (e.g., DMF) for coupling reactions to enhance solubility.
  • Control temperature (0–5°C during activation, room temperature for coupling) to minimize side reactions .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • 1H/13C NMR : To confirm regiochemistry of the pyrazolo-pyridine core and substitution patterns (e.g., trimethoxybenzoyl protons at δ 3.8–4.0 ppm) .
  • HRMS : For verifying molecular weight (expected [M+H]+ ~509.2 g/mol).
  • HPLC-PDA : To assess purity (>95% recommended for biological assays), using a C18 column and gradient elution (water/acetonitrile with 0.1% TFA) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

  • Variation of substituents : Replace the trimethoxybenzoyl group with 3,4-dichlorobenzoyl or 4-fluorobenzoyl to study electronic effects on target binding .
  • Piperazine modifications : Introduce methyl or acetyl groups to the piperazine nitrogen to evaluate steric effects on solubility and receptor affinity .
  • Biological assays : Test derivatives against kinase panels (e.g., EGFR, VEGFR2) to correlate structural changes with inhibitory activity .

Q. What advanced techniques resolve structural ambiguities in crystallography or conformational analysis?

  • X-ray crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to identify binding modes. Use synchrotron radiation for high-resolution data (<2.0 Å) .
  • Molecular dynamics simulations : Model the compound’s flexibility in aqueous and lipid environments (e.g., using AMBER or GROMACS) to predict bioavailability .

Q. How can contradictions in biological activity data between similar analogs be addressed?

  • Dose-response profiling : Re-test compounds at multiple concentrations (e.g., 1 nM–100 µM) to confirm IC50 trends .
  • Off-target screening : Use proteome-wide platforms (e.g., KINOMEscan) to identify non-specific interactions that may explain variability .
  • Solubility corrections : Normalize activity data using measured solubility values (e.g., via nephelometry) to account for aggregation artifacts .

Q. What in vitro and in vivo models are suitable for evaluating this compound’s therapeutic potential?

  • In vitro :
  • Cell viability assays : Use cancer cell lines (e.g., MCF-7, A549) with ATP-lite endpoints .
  • Enzyme inhibition : Test against purified kinases (e.g., PI3Kα) using fluorescent ADP-Glo assays .
    • In vivo :
  • Xenograft models : Administer orally (10–50 mg/kg/day) to nude mice with HT-29 tumors; monitor tumor volume via caliper measurements .
  • Pharmacokinetics : Assess bioavailability and half-life using LC-MS/MS plasma profiling .

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